molecular formula C22H20ClNO3S2 B5295063 (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5295063
M. Wt: 446.0 g/mol
InChI Key: HTRUGMNHSWVHQG-ZHZULCJRSA-N
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Description

(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step usually involves the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Substitution Reactions:

    Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction, typically using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential antimicrobial and anticancer properties. The thiazolidinone core is known to exhibit significant biological activity, which can be enhanced by the specific substituents present in this compound.

Medicine

In medicinal research, (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the benzylidene and prop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity.

Properties

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S2/c1-3-10-24-21(25)20(29-22(24)28)14-16-13-17(23)8-9-19(16)27-12-11-26-18-7-5-4-6-15(18)2/h3-9,13-14H,1,10-12H2,2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUGMNHSWVHQG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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